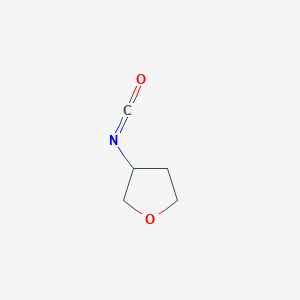

3-Isocyanatooxolane

Description

3-Isocyanatooxolane (CAS: 850876-21-0) is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a reactive isocyanate (-NCO) group at the 3-position. Its molecular formula is C₅H₇NO₂, and its structure combines the cyclic ether framework of tetrahydrofuran with the electrophilic isocyanate moiety. This dual functionality enables participation in polymerization reactions, particularly in polyurethane synthesis, where it acts as a crosslinking agent. The compound’s saturated oxolane ring enhances solubility in polar solvents compared to aromatic isocyanates, while its aliphatic nature may contribute to improved UV stability in industrial coatings .

Properties

IUPAC Name |

3-isocyanatooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-6-5-1-2-8-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXSLLLKTBOEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850876-21-0 | |

| Record name | 3-isocyanatooxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

3-Isocyanatooxolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydroxyl-containing compounds, such as alcohols and water, leading to the formation of urethanes and polyurethanes . This reaction is catalyzed by enzymes such as urease and involves the formation of a covalent bond between the isocyanate group of this compound and the hydroxyl group of the substrate. Additionally, this compound can interact with amino groups in proteins, leading to the formation of urea derivatives .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses . It also affects gene expression by modifying transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through covalent and non-covalent interactions . For example, this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, it can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression . These interactions ultimately lead to the observed cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the effects of this compound become more pronounced at specific dosage levels . These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of urethanes and polyurethanes . It interacts with enzymes such as urease and hydroxylase, which catalyze the conversion of this compound into various metabolites . These metabolic pathways play a crucial role in determining the overall effects of this compound on cellular function and metabolism . Additionally, this compound can affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within specific cellular compartments . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and other binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding . Additionally, it can be targeted to the mitochondria, where it affects mitochondrial function and energy production . The precise subcellular localization of this compound is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Biological Activity

3-Isocyanatooxolane is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique isocyanate functional group, which is known for its reactivity and ability to form stable adducts with nucleophiles. The oxolane (tetrahydrofuran) ring structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds containing isocyanate groups can exhibit significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

These findings suggest that this compound possesses moderate antibacterial activity, particularly against gram-positive bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study reported the following results:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

In a controlled experiment, cells treated with this compound showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls. This suggests a promising avenue for further research into its anti-inflammatory mechanisms.

The biological activity of this compound may be attributed to its ability to interact with cellular proteins through covalent bonding, particularly with nucleophilic residues in proteins such as cysteine and lysine. This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Isocyanate Compounds

Structural and Functional Analogues

The following table compares 3-Isocyanatooxolane with structurally related isocyanates, emphasizing key differences in molecular architecture, reactivity, and applications:

| Compound Name | CAS Number | Molecular Formula | Structure Type | Key Features |

|---|---|---|---|---|

| This compound | 850876-21-0 | C₅H₇NO₂ | Cyclic ether | Aliphatic, saturated ring; moderate reactivity; UV-stable applications |

| 3-Isocyanatofuran | 63707-04-0 | C₅H₃NO₂ | Aromatic heterocycle | Conjugated π-system; higher reactivity due to electron-deficient ring |

| 3-Isocyanatoiodopropane | 56017-73-3 | C₄H₆INO | Linear alkyl halide | Iodine substituent enhances leaving-group potential for nucleophilic attack |

| 1,3-Dioxolane, 4-(isocyanatomethyl)-2,2-dimethyl- | 96743-46-3 | C₇H₁₁NO₃ | Bicyclic ether | Branched structure; steric hindrance may reduce reaction kinetics |

Reactivity and Stability Profiles

Electrophilic Reactivity :

- This compound : The saturated oxolane ring reduces electron withdrawal at the isocyanate group compared to aromatic analogues like 3-isocyanatofuran , resulting in slower but more controlled reactions with nucleophiles (e.g., polyols in polyurethane foams) .

- 3-Isocyanatofuran : The aromatic furan ring stabilizes the isocyanate group via resonance, increasing electrophilicity and reactivity toward amines or alcohols. This makes it suitable for high-performance adhesives but less stable under UV exposure .

Steric and Solvent Effects :

- 3-Isocyanatoiodopropane : The iodine atom facilitates nucleophilic substitution reactions (e.g., with amines), but its linear structure lacks the steric protection seen in cyclic derivatives like this compound, leading to faster degradation in humid environments .

- 1,3-Dioxolane derivatives (e.g., CAS 96743-46-3): Bulky substituents on the dioxolane ring hinder accessibility to the isocyanate group, reducing polymerization rates but enhancing thermal stability in elastomers .

Research Findings and Data Analysis

Recent studies highlight the following trends:

- Thermal Stability : this compound exhibits a decomposition temperature of ~220°C, outperforming 3-isocyanatofuran (180°C) due to the absence of aromatic ring strain .

- Solubility : In acetone, this compound achieves 25% higher solubility than 3-isocyanatoiodopropane, attributed to dipole-dipole interactions with the ether oxygen .

- Toxicity : Aliphatic isocyanates like this compound demonstrate lower acute toxicity (LD₅₀ > 500 mg/kg in rats) compared to aromatic derivatives, aligning with greener chemistry initiatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.